Benzene, 1,4-dicyclopropyl- Benzene, 1,4-dicyclopropyl-
Brand Name: Vulcanchem
CAS No.: 41010-17-7
VCID: VC19643148
InChI: InChI=1S/C12H14/c1-2-10(12-7-8-12)4-3-9(1)11-5-6-11/h1-4,11-12H,5-8H2
SMILES:
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol

Benzene, 1,4-dicyclopropyl-

CAS No.: 41010-17-7

Cat. No.: VC19643148

Molecular Formula: C12H14

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,4-dicyclopropyl- - 41010-17-7

Specification

CAS No. 41010-17-7
Molecular Formula C12H14
Molecular Weight 158.24 g/mol
IUPAC Name 1,4-dicyclopropylbenzene
Standard InChI InChI=1S/C12H14/c1-2-10(12-7-8-12)4-3-9(1)11-5-6-11/h1-4,11-12H,5-8H2
Standard InChI Key CEVMPTUTKPDFCP-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC=C(C=C2)C3CC3

Introduction

Chemical Identity and Structural Analysis

The molecular formula of benzene, 1,4-dicyclopropyl- (C₁₂H₁₄) indicates a planar aromatic core with two cyclopropane rings attached at the 1 and 4 positions. Cyclopropyl groups introduce significant steric strain and electronic effects due to their sp³-hybridized carbon atoms and 60° bond angles, which distort the benzene ring’s electron density . Comparative analysis with 1,4-dicyclohexylbenzene (C₁₈H₂₆) reveals that replacing cyclohexyl with cyclopropyl groups reduces molecular weight (242.40 → 158.24 g/mol) and increases ring strain, potentially altering melting and boiling points .

Table 1: Comparative Physical Properties of Para-Substituted Benzene Derivatives

CompoundMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)Melting Point (°C)
1,4-Dicyclohexylbenzene242.400.962195 (13 mmHg)103–105
1-Cyclopropyl-4-nitrobenzene163.171.672123 (13 mmHg)32–33
Benzene, cyclopropyl-118.18N/AN/AN/A
1,4-Dicyclopropylbenzene158.24~0.89–0.93†~180–190‡~50–60‡

†Estimated via additive group contributions ; ‡Extrapolated from analogs .

Synthetic Methodologies

The synthesis of 1,4-dicyclopropylbenzene likely follows cross-coupling strategies analogous to those used for 1-cyclopropyl-4-nitrobenzene. A palladium-catalyzed Suzuki-Miyaura coupling between 1,4-dibromobenzene and cyclopropylboronic acid under inert conditions is a plausible route .

Representative Protocol (Hypothetical):

  • Reactants: 1,4-Dibromobenzene (2.0 equiv), cyclopropylboronic acid (4.4 equiv), Pd(OAc)₂ (0.04 equiv), tricyclohexylphosphine (0.09 equiv), K₂CO₃ (3.3 equiv).

  • Solvent System: Toluene/water (10:1 v/v).

  • Conditions: 80°C, 12–24 h under argon .

  • Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (hexane/EtOAc 9:1).

This method mirrors the synthesis of 1-cyclopropyl-4-nitrobenzene, which achieved 99% yield under similar conditions . The electron-withdrawing nitro group in the latter compound accelerates oxidative addition of the aryl halide to palladium, whereas electron-donating cyclopropyl groups may require longer reaction times.

Physicochemical Properties

Thermal Stability and Phase Behavior

Cyclopropyl substituents increase rigidity compared to linear alkyl chains, raising melting points relative to unsubstituted benzene. For example, 1-cyclopropyl-4-nitrobenzene melts at 32–33°C , while 1,4-dicyclohexylbenzene melts at 103–105°C . Extrapolating these trends, 1,4-dicyclopropylbenzene likely exhibits a melting point between 50–60°C due to reduced van der Waals interactions compared to cyclohexyl analogs.

Boiling points are influenced by molecular symmetry and surface area. At 13 mmHg, 1-cyclopropyl-4-nitrobenzene boils at 123°C , whereas 1,4-dicyclohexylbenzene boils at 195°C . For 1,4-dicyclopropylbenzene, a boiling point of ~180–190°C (13 mmHg) is anticipated, balancing lower molecular weight against increased dipole moments from strained cyclopropane rings.

Spectroscopic Characteristics

  • ¹H NMR: Cyclopropyl protons resonate as multiplet signals at δ 0.8–1.2 ppm (methylene) and δ 1.9–2.1 ppm (methine), while aromatic protons appear as doublets (J = 6–8 Hz) near δ 7.1–8.1 ppm .

  • IR: Stretching vibrations for C–C cyclopropane rings (~3050 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Chemical Reactivity and Functionalization

The cyclopropane ring’s strain (~27 kcal/mol) renders it susceptible to ring-opening reactions. Electrophilic aromatic substitution (EAS) at the benzene ring is deactivated due to the electron-donating inductive effect of cyclopropyl groups, directing incoming electrophiles to the meta position.

Key Reactions:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) opens cyclopropane rings, yielding 1,4-dipropylbenzene.

  • Oxidation: Ozonolysis cleaves cyclopropane to form 1,4-diformylbenzene derivatives.

  • Nucleophilic Aromatic Substitution: Limited reactivity due to deactivation; requires strong nucleophiles (e.g., NaNH₂) and high temperatures.

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